molecular formula C13H13BrN2O2S B5767847 4-BROMO-N-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE

4-BROMO-N-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE

Cat. No.: B5767847
M. Wt: 341.23 g/mol
InChI Key: WNSXFLOHQPLCEQ-UHFFFAOYSA-N
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Description

4-BROMO-N-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE is an organic compound that features a bromine atom, a pyridine ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE typically involves the following steps:

    Sulfonation: The sulfonamide group is introduced by reacting the brominated benzene with a sulfonyl chloride derivative.

    Coupling with Pyridine: The final step involves coupling the sulfonamide derivative with a pyridine-ethylamine compound under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Coupling: Palladium catalysts and boronic acids in the presence of bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while coupling with a boronic acid can produce a biaryl compound.

Scientific Research Applications

4-BROMO-N-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-BROMO-N-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methylpyridine: Similar structure but with a methyl group instead of the sulfonamide group.

    N-(Pyridin-2-yl)amides: Compounds with a pyridine ring and an amide group.

    3-Bromoimidazo[1,2-a]pyridine: Contains a bromine atom and a fused pyridine ring system.

Properties

IUPAC Name

4-bromo-N-(2-pyridin-4-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2S/c14-12-1-3-13(4-2-12)19(17,18)16-10-7-11-5-8-15-9-6-11/h1-6,8-9,16H,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSXFLOHQPLCEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NCCC2=CC=NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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